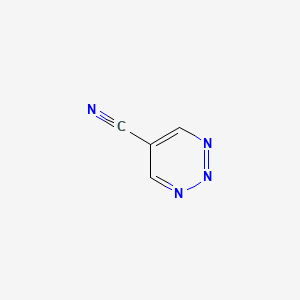
1,2,3-Triazine-5-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,3-Triazine-5-carbonitrile is a heterocyclic compound with the molecular formula C4H2N4. It is part of the triazine family, which is known for its diverse chemical properties and applications. This compound is characterized by a triazine ring, a six-membered ring containing three nitrogen atoms, and a carbonitrile group attached to the fifth position of the ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies .
準備方法
Synthetic Routes and Reaction Conditions
1,2,3-Triazine-5-carbonitrile can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of hydrazine hydrate with dicarbonyl compounds can lead to the formation of triazine rings . Another method involves the use of nitriles and amidines, where the nitriles serve as nitrogen sources .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale cyclization reactions. These reactions are typically carried out in the presence of catalysts to enhance the yield and efficiency of the process. The use of transition metal catalysts, such as palladium or copper, is common in these industrial processes .
化学反応の分析
Types of Reactions
1,2,3-Triazine-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The triazine ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions typically involve reagents like halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of triazine oxides, while reduction can produce triazine amines .
科学的研究の応用
1,2,3-Triazine-5-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals
作用機序
The mechanism of action of 1,2,3-Triazine-5-carbonitrile involves its interaction with specific molecular targets. For example, it can act as an inhibitor of certain enzymes by binding to their active sites. The compound’s effects are mediated through pathways involving nitrogen-containing heterocycles, which can interfere with various biological processes .
類似化合物との比較
Similar Compounds
1,2,4-Triazine: Another triazine derivative with different nitrogen positioning.
1,3,5-Triazine: Known for its use in herbicides and other industrial applications.
Pyrimidine: A similar six-membered ring compound with two nitrogen atoms
Uniqueness
1,2,3-Triazine-5-carbonitrile is unique due to its specific nitrogen arrangement and the presence of a carbonitrile group. This structure imparts distinct chemical properties and reactivity patterns, making it valuable for specialized applications in research and industry .
特性
CAS番号 |
1260898-17-6 |
|---|---|
分子式 |
C4H2N4 |
分子量 |
106.09 g/mol |
IUPAC名 |
triazine-5-carbonitrile |
InChI |
InChI=1S/C4H2N4/c5-1-4-2-6-8-7-3-4/h2-3H |
InChIキー |
LKIQJYQAFUOZPN-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=NN=N1)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


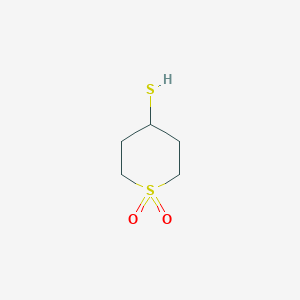
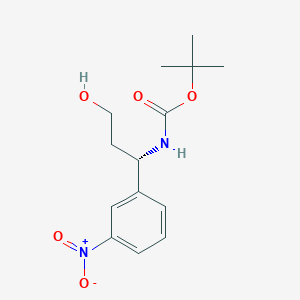
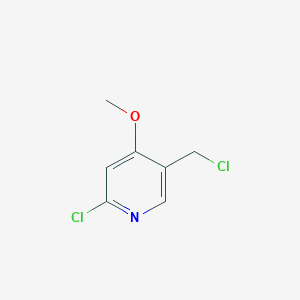
![4-Phenyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-A][1,4]diazepine](/img/structure/B13086124.png)
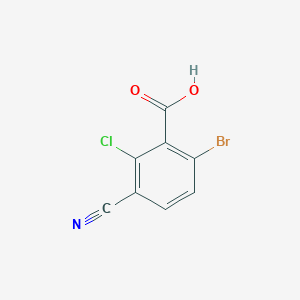
![3-(Cyclopropylmethyl)-3H-[1,2,3]triazolo[4,5-D]pyrimidine-7-carboxylic acid](/img/structure/B13086131.png)

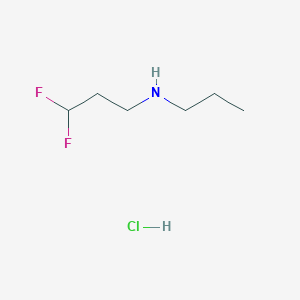
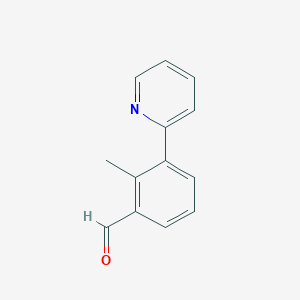

![5-Bromo-[1,2,4]triazolo[4,3-a][1,8]naphthyridine](/img/structure/B13086163.png)
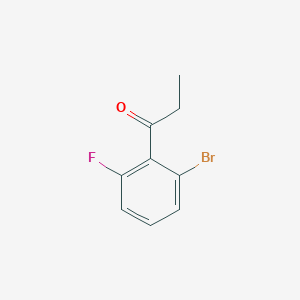
![Spiro[bicyclo[4.2.0]octane-7,3'-piperidine]-1,3,5-triene](/img/structure/B13086178.png)

